molecular formula C9H8FN5O B5565767 2-FLUORO-N-(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)BENZAMIDE

2-FLUORO-N-(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)BENZAMIDE

Cat. No.: B5565767
M. Wt: 221.19 g/mol
InChI Key: OEAKYOSTDSDPGZ-UHFFFAOYSA-N
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Description

2-FLUORO-N-(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom attached to the benzene ring and a tetrazole ring attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FLUORO-N-(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)BENZAMIDE typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Amide Formation: The final step involves the coupling of the fluorinated benzoyl chloride with the tetrazole derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-FLUORO-N-(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-FLUORO-N-(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)BENZAMIDE has been explored for various scientific research applications:

    Medicinal Chemistry: It has potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.

    Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

    Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 2-FLUORO-N-(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function.

Comparison with Similar Compounds

Similar Compounds

    2-FLUORO-N-(1H-TETRAZOL-5-YL)BENZAMIDE: Lacks the methyl group on the tetrazole ring.

    2-CHLORO-N-(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)BENZAMIDE: Contains a chlorine atom instead of fluorine.

    N-(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)BENZAMIDE: Lacks the fluorine atom.

Uniqueness

2-FLUORO-N-(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)BENZAMIDE is unique due to the presence of both the fluorine atom and the methyl-substituted tetrazole ring. This combination enhances its chemical stability, binding affinity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

2-fluoro-N-(1-methyltetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN5O/c1-15-9(12-13-14-15)11-8(16)6-4-2-3-5-7(6)10/h2-5H,1H3,(H,11,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAKYOSTDSDPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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